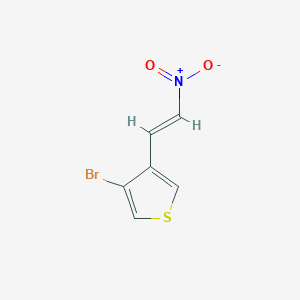

3-Bromo-4-(2-nitrovinyl)thiophene

Description

Properties

Molecular Formula |

C6H4BrNO2S |

|---|---|

Molecular Weight |

234.07g/mol |

IUPAC Name |

3-bromo-4-[(E)-2-nitroethenyl]thiophene |

InChI |

InChI=1S/C6H4BrNO2S/c7-6-4-11-3-5(6)1-2-8(9)10/h1-4H/b2-1+ |

InChI Key |

SROBJKYKPZNFIX-OWOJBTEDSA-N |

SMILES |

C1=C(C(=CS1)Br)C=C[N+](=O)[O-] |

Isomeric SMILES |

C1=C(C(=CS1)Br)/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=C(C(=CS1)Br)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-Bromo-4-(2-nitrovinyl)thiophene and analogous bromothiophene derivatives.

Table 1: Comparative Analysis of Bromothiophene Derivatives

Structural and Electronic Comparisons

- Substituent Effects :

- The nitrovinyl group in the title compound introduces strong electron-withdrawing effects, enhancing electrophilicity and reactivity toward nucleophilic attack or cycloaddition. This contrasts with methyl or acetamide substituents in other derivatives, which are electron-donating or neutral, respectively .

- Bromine at the 3-position is common across all compounds, facilitating further functionalization via Suzuki or Ullmann couplings .

Physicochemical Properties

- Solubility and Crystallinity: The nitrovinyl group’s planar structure may reduce solubility in polar solvents compared to ester or amide derivatives. notes that bromothiophenes with ester groups crystallize in monoclinic systems, suggesting the title compound may exhibit distinct packing modes .

Preparation Methods

Bromination of Thiophene Derivatives

Electrophilic bromination of thiophenes typically favors the 2-position due to the aromatic ring’s electron-rich nature. However, the presence of directing groups or specific reaction conditions can alter regioselectivity. As demonstrated in US5371240A , bromination of 3-substituted thiophenes exhibits high selectivity, enabling precise functionalization. For this compound, bromination must occur at position 3 before introducing the nitrovinyl group, as the latter’s electron-withdrawing nature would deactivate the ring and complicate further substitution.

Example Protocol for Bromination (Adapted from US5371240A):

-

Substrate: 4-Thiophenecarboxaldehyde

-

Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃)

-

Conditions: Solvent (e.g., dichloromethane), 0–25°C, 2–6 hours

Key factors influencing regioselectivity include solvent polarity, temperature, and the electronic effects of existing substituents.

Nitrovinyl Group Introduction via Henry Reaction

The nitrovinyl moiety is introduced through a Henry reaction, a nitroaldol condensation between an aldehyde and nitromethane under basic conditions. This method, detailed in US4906756A , is widely employed for synthesizing nitrovinylthiophenes.

Example Protocol for Nitrovinyl Formation (Adapted from US4906756A):

-

Substrate: 3-Bromo-4-thiophenecarboxaldehyde

-

Reagents: Nitromethane, sodium hydroxide (NaOH), hydrochloric acid (HCl)

-

Conditions: Methanol solvent, 0–5°C, 4–6 hours

The reaction proceeds via deprotonation of nitromethane to form a nitronate ion, which attacks the aldehyde carbonyl. Acidic workup eliminates water, yielding the nitrovinyl product.

Detailed Reaction Optimization

Bromination Step Optimization

Regioselective bromination at position 3 requires careful control of reaction parameters:

| Parameter | Optimal Condition | Effect on Yield/Selectivity |

|---|---|---|

| Solvent | Dichloromethane | Enhances electrophilic bromination |

| Temperature | 0–5°C | Minimizes side reactions |

| Catalyst | FeBr₃ (0.1 equiv) | Improves Br⁺ electrophile generation |

| Reaction Time | 4 hours | Balances conversion and side products |

Substituting Br₂ with NBS reduces bromine’s oxidative side reactions, improving selectivity.

Alternative Synthetic Routes

Cross-Coupling Approaches

Modern methods such as Suzuki-Miyaura coupling could theoretically install the bromine and nitrovinyl groups sequentially. However, the lack of commercially available boronic acids for 3-bromo-4-thiophenecarboxaldehyde renders this approach synthetically cumbersome.

Analytical Characterization

Successful synthesis requires validation via:

-

¹H NMR: Distinct signals for the nitrovinyl protons (δ 7.5–8.2 ppm) and thiophene ring protons (δ 7.0–7.4 ppm).

-

LC-MS: Molecular ion peak at m/z 247 [M+H]⁺.

-

X-ray Crystallography: Confirms regiochemistry in crystalline form.

Industrial-Scale Considerations

For large-scale production, US4906756A recommends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.